molecular formula C16H16F2N4O2S2 B14925123 1-(difluoromethyl)-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B14925123
M. Wt: 398.5 g/mol
InChI Key: NWGIWIIHMOCABY-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a combination of difluoromethyl, dimethyl, phenyl, thiazole, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting with the preparation of the core pyrazole and thiazole rings. The difluoromethyl group is typically introduced through difluoromethylation reactions, which can be achieved using various reagents and catalysts . The sulfonamide group is then attached through sulfonylation reactions, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H16F2N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H16F2N4O2S2/c1-10-14(11(2)22(21-10)16(17)18)26(23,24)19-8-13-9-25-15(20-13)12-6-4-3-5-7-12/h3-7,9,16,19H,8H2,1-2H3

InChI Key

NWGIWIIHMOCABY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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